molecular formula C12H11ClN2 B051810 N-(4-Chlorophenyl)-1,2-phenylenediamine CAS No. 68817-71-0

N-(4-Chlorophenyl)-1,2-phenylenediamine

Cat. No. B051810
CAS RN: 68817-71-0
M. Wt: 218.68 g/mol
InChI Key: WEUBIWJPIRTWDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions. For example, the synthesis of N,N,N',N'-tetraphenyl-1,4-phenylenediamine−fluorene alternating conjugated polymer was achieved through Suzuki coupling, highlighting the intricate procedures involved in synthesizing phenylenediamine derivatives (Wen-Hsiang Chen et al., 2010). Another example includes the condensation of N,N diphenyl-1,4-phenylenediamine with 4-fluoronitrobenzene followed by catalytic reduction to synthesize novel aromatic polyamides (Guey‐Sheng Liou et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(4-Chlorophenyl)-1,2-phenylenediamine" showcases significant diversity. For instance, the crystal structure of 2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline revealed specific dihedral angles between the chlorophenyl, dimethoxyphenyl rings, and the quinoxaline unit, illustrating the complex spatial arrangement of atoms in these molecules (Stefanie A. Cantalupo et al., 2010).

Chemical Reactions and Properties

The photochemical reaction of a dye precursor 4-chloro-1,2-phenylenediamine and its associated mutagenic effects were studied, showing how exposure to simulated sunlight can alter the chemical structure and properties of phenylenediamine compounds, leading to the formation of dimers like 2,3-diamino-7-chlorophenazine (Shuguang Wang et al., 2008).

Physical Properties Analysis

The physical properties of phenylenediamine derivatives, including solubility, thermal stability, and electrochromic properties, have been extensively studied. For example, the synthesized conjugated polymer from N,N,N',N'-tetraphenyl-1,4-phenylenediamine showed excellent solubility in common organic solvents and high thermal stability (Wen-Hsiang Chen et al., 2010).

Chemical Properties Analysis

Chemical properties, such as reactivity with other substances, can be inferred from studies on similar compounds. The electrochemical synthesis of N1,N4-diphenyl-2-(phenylsulfonyl)benzene-1,4-diamine derivatives from N,N'-diphenyl-1,4-phenylenediamine showcases the compound's potential for engaging in complex chemical reactions (S. Kaihani et al., 2015).

Scientific Research Applications

  • Synthesis of Novel Compounds : Studies involve the synthesis of new compounds using N-(4-Chlorophenyl)-1,2-phenylenediamine or similar molecules. For example, the synthesis of quinoxalines and benzimidazoles that could have potential applications in various fields (Cantalupo, Crundwell, & Glagovich, 2010); (Popat, Nimavat, Thaker, & Joshi, 2004).

  • Biological and Medical Research : Some studies focus on the biological and medical implications of these compounds, such as their role in inducing apoptosis in kidney cells, potential use as anticancer agents, and their carcinogenic properties (Leong Chee Onn et al., 2014); (Sagasser et al., 2019); (Milman & Peterson, 1984).

  • Material Science and Electrochemistry : Some research focuses on the material science aspects and electrochemical properties of N-(4-Chlorophenyl)-1,2-phenylenediamine derivatives. This includes the development of electrochromic materials and sensors (Gholivand, Ahmadi, & Rafiee, 2006); (Chen, Wang, Liaw, Lee, & Lai, 2010).

  • Photochemical and Oxidation Studies : Research also includes photochemical reactions and oxidation studies of these compounds, which have implications in fields like dye manufacturing and degradation of materials (Wang, Mosley, Stewart, & Yu, 2008); (Rapta et al., 2009).

Safety And Hazards

This would involve studying the compound’s toxicity, its potential for causing irritation or sensitization, and any precautions that need to be taken when handling it.


Future Directions

This would involve discussing potential future research directions. This could include potential applications for the compound, unanswered questions about its properties or reactivity, and ways in which its synthesis could be improved or modified.


properties

IUPAC Name

2-N-(4-chlorophenyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUBIWJPIRTWDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30218919
Record name N-(4-Chlorophenyl)benzene-1,2-diamine
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Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chlorophenyl)-1,2-phenylenediamine

CAS RN

68817-71-0
Record name N1-(4-Chlorophenyl)-1,2-benzenediamine
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Record name N-(4-Chlorophenyl)benzene-1,2-diamine
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Record name N-(4-Chlorophenyl)benzene-1,2-diamine
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Record name N-(4-chlorophenyl)benzene-1,2-diamine
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Record name N-(4-CHLOROPHENYL)BENZENE-1,2-DIAMINE
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Synthesis routes and methods I

Procedure details

To a solution of 2-(4-chloroanilino)-nitrobenzene (57.0 g) in CH2Cl2 (40 mL) was added AcOH (90 mL), then Zn (105 g) was added in small portions. After Zn was added, the color of the mixture became light green, filtered by suction, washed with CH2Cl2. The filtrate was concentrated to dryness. Water was added, filtered, and washed with water to give a brown solid. This solid was used directly in the next step without further purification.
Quantity
57 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
105 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of EtOH (100 ml) and NH4Cl saturated solution (15 ml), N-(4-chlorophenyl)-2-nitrobenzenamine (5.0 g, 20.1 mmol) was added, followed by iron powder (4.0 g). The reaction mixture was heated at 70° C. for 2 h. The solid was filtered and the filtrate was extracted by EA (100 mL×3), dried over Na2SO4. After the solvent was removed, the mixture was purified by Combi-flash (PE:EA=5:1) to give N1-(4-chlorophenyl)benzene-1,2-diamine (4.1 g, 93.2%) as a light yellow solid. LRMS (M+H+) m/z: calcd 218.06. found 218. 1H NMR (300 MHz, CD3OD): δ 6.52-6.59 (m, 3H), 6.70-6.74 (m, 1H), 6.81-6.87 (m, 1H), 6.90-6.99 (m, 3H).
Name
Quantity
4 g
Type
catalyst
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
KMH Nguyen, M Largeron - Chemistry–A European Journal, 2015 - Wiley Online Library
Aerobic oxidative CH functionalization of primary aliphatic amines has been accomplished with a biomimetic cooperative catalytic system to furnish 1,2‐disubstituted benzimidazoles …
JT Kuethe, J Varon, KG Childers - Tetrahedron, 2007 - Elsevier
Rearrangement of spiro-benzimidazolines: preparation of N-alkenyl- and N-alkyl-benzimidazol-2-ones - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & …
Number of citations: 18 www.sciencedirect.com
L Pinheiro, JC Borges, VR Campos… - Mini Reviews in …, 2023 - ingentaconnect.com
Leprosy is a Neglected Tropical Disease (NTDs) caused by Mycobacterium leprae (M. leprae). The treatment is considered effective, however, the high dose Multidrug Therapy (MDT) …
Number of citations: 1 www.ingentaconnect.com

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